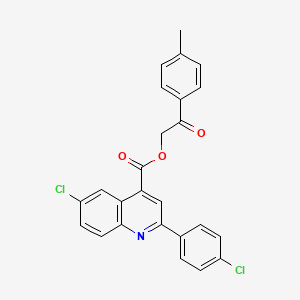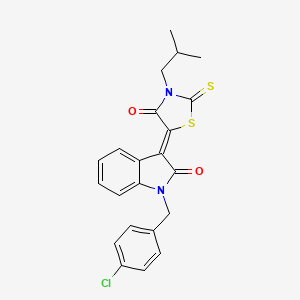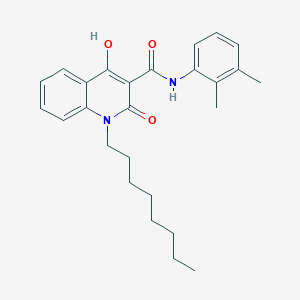
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline carboxylates This compound is characterized by its unique structure, which includes a quinoline core substituted with chloro and methylphenyl groups
Méthodes De Préparation
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of chloro and methylphenyl substituents. Common reagents used in these reactions include chloroaniline, acetic acid, and various catalysts. Industrial production methods may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are typical, with reagents like N-bromosuccinimide (NBS) or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(4-Methylphenyl)-2-oxoethyl 6-chloro-2-(4-chlorophenyl)-4-quinolinecarboxylate include other quinoline derivatives such as imidazo[1,2-a]pyridines and pyrimido[1,2-a]benzimidazoles. These compounds share structural similarities but differ in their specific substituents and functional groups, which can lead to variations in their chemical properties and applications .
Propriétés
Numéro CAS |
355420-55-2 |
|---|---|
Formule moléculaire |
C25H17Cl2NO3 |
Poids moléculaire |
450.3 g/mol |
Nom IUPAC |
[2-(4-methylphenyl)-2-oxoethyl] 6-chloro-2-(4-chlorophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C25H17Cl2NO3/c1-15-2-4-17(5-3-15)24(29)14-31-25(30)21-13-23(16-6-8-18(26)9-7-16)28-22-11-10-19(27)12-20(21)22/h2-13H,14H2,1H3 |
Clé InChI |
ZRPQKYWZEFYWJG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)COC(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl (2-{[(1-hexyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-YL)acetate](/img/structure/B12040663.png)




![isopropyl 6-bromo-2-methyl-5-{[(2E)-3-phenyl-2-propenyl]oxy}-1-benzofuran-3-carboxylate](/img/structure/B12040684.png)


![1-ethyl-3-[(E)-(4-fluorophenyl)methylideneamino]thiourea](/img/structure/B12040706.png)


![1-[(3,5-Dichlorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12040717.png)
![methyl (2Z)-3-{5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}-2-cyano-2-propenoate](/img/structure/B12040741.png)
